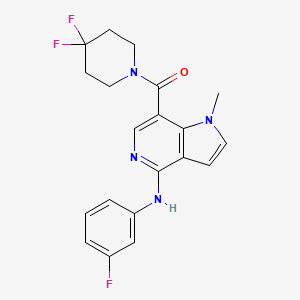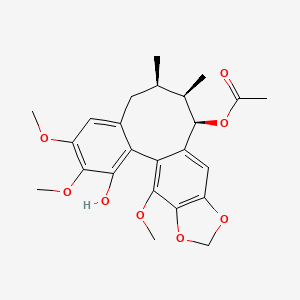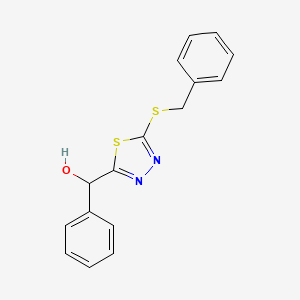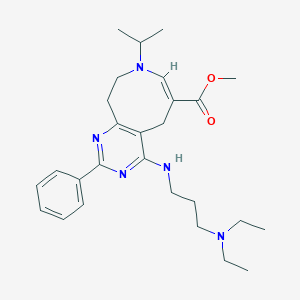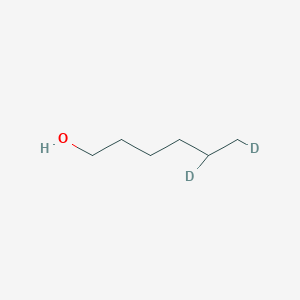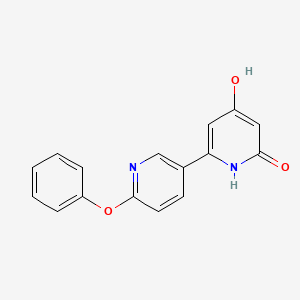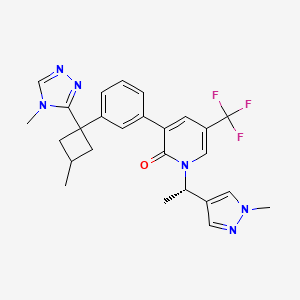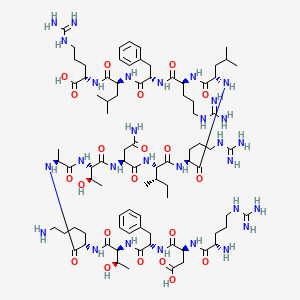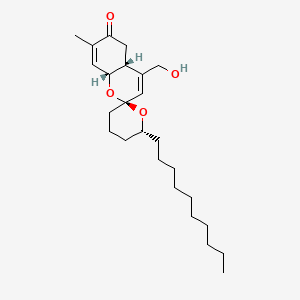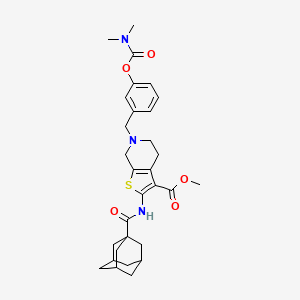
Cy5-PEG7-SCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG7-SCO is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound features a succinimidyl carbonate (SCO) group that can covalently bond to amino groups, making it particularly useful for labeling proteins or peptides, especially those containing lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG7-SCO typically involves the conjugation of Cyanine 5 with a PEG linker and the introduction of the SCO group. The reaction conditions often include:
Conjugation of Cyanine 5 with PEG: This step involves the reaction of Cyanine 5 with a PEG derivative under mild conditions to form Cy5-PEG.
Introduction of SCO Group: The PEGylated Cyanine 5 is then reacted with a succinimidyl carbonate reagent to introduce the SCO group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEGylated Cyanine 5: Large-scale reactors are used to conjugate Cyanine 5 with PEG.
Introduction of SCO Group: The PEGylated product is then reacted with succinimidyl carbonate in large quantities, followed by purification steps to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG7-SCO primarily undergoes substitution reactions due to the presence of the SCO group. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, PEG derivatives, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products
The major product of these reactions is the this compound-labeled protein or peptide, which retains the fluorescent properties of Cyanine 5 and the solubility-enhancing properties of PEG .
Scientific Research Applications
Cy5-PEG7-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling proteins and peptides for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in drug delivery studies.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications .
Mechanism of Action
The mechanism of action of Cy5-PEG7-SCO involves the covalent bonding of the SCO group to amino groups in proteins or peptides. This reaction forms a stable amide bond, allowing the fluorescent properties of Cyanine 5 to be utilized for imaging and tracking purposes. The PEG units enhance the solubility and stability of the labeled compounds .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG4-SCO: Contains four PEG units instead of seven.
Cy5-PEG12-SCO: Contains twelve PEG units, offering different solubility and stability properties.
Cy3-PEG7-SCO: Uses Cyanine 3 instead of Cyanine 5, resulting in different fluorescent properties .
Uniqueness
Cy5-PEG7-SCO is unique due to its optimal balance of PEG units, providing enhanced solubility and stability while retaining the strong fluorescent properties of Cyanine 5. This makes it particularly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C57H83ClN4O10 |
|---|---|
Molecular Weight |
1019.7 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H82N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,13-14,16-19,23-28,47H,6-8,10-11,15,20-21,29-46H2,1-5H3,(H-,58,59,62,63);1H |
InChI Key |
NXFGHFGIEPJLDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


